Propylarsonic acid

Description

Historical Context of Organoarsenic Compound Studies

The study of organoarsenic compounds has a rich and influential history in the development of chemistry. wikipedia.org One of the earliest recognized organoarsenic compounds was the foul-smelling cacodyl, synthesized in 1760. wikipedia.orgrsc.org This discovery is sometimes considered the first synthesis of an organometallic compound. wikipedia.org Throughout the 19th and early 20th centuries, research in this area flourished, leading to significant advancements in understanding chemical bonding and structure. A pivotal moment in the history of organoarsenic chemistry was the development of Salvarsan by Paul Ehrlich in the early 1910s, one of the first effective chemotherapeutic agents, which was used to treat syphilis. wikipedia.orgalfa-chemistry.com Organoarsenic compounds have also been utilized in other applications, including as herbicides, insecticides, and fungicides, though their use has declined due to environmental and health concerns. wikipedia.org The development of these compounds also played a role in chemical warfare during World War I, with the creation of agents like Lewisite. wikipedia.org

Propylarsonic Acid within the Arsonic Acid Class: Academic Significance

This compound belongs to the arsonic acid family, which are organoarsenic compounds with the general formula RAsO(OH)₂. asm.org These compounds are characterized by a central arsenic atom in the +5 oxidation state bonded to an organic group (in this case, a propyl group), two hydroxyl groups, and one oxygen atom. rsc.org The academic significance of this compound and other arsonic acids lies in their interesting chemical properties and reactivity. They serve as valuable reagents in various chemical syntheses and as ligands in coordination chemistry. rsc.org For instance, n-propylarsonic acid has been historically used as a precipitating agent for the determination of zirconium. usgs.govscispace.comrsc.org The study of arsonic acids also contributes to the broader understanding of the environmental fate and transport of arsenic, a topic of considerable importance. nih.gov

Scope and Research Imperatives for this compound Studies

Current and future research on this compound is driven by several key imperatives. A primary focus is on understanding its environmental behavior, including its mobility, bioavailability, and transformation in soil and aquatic systems. nih.gov The acid dissociation constant (pKa) of arsonic acids like this compound is a critical parameter as it dictates their ionization state, which in turn influences their interaction with environmental matrices and their potential for uptake by organisms. nih.gov Furthermore, there is a continued need for the development of sensitive and selective analytical methods for the detection and quantification of this compound and other organoarsenicals in complex environmental samples. itrcweb.orgshimadzu.eu Investigating its coordination chemistry and potential applications in materials science also remain active areas of research.

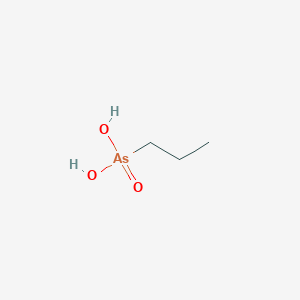

Structure

2D Structure

Properties

IUPAC Name |

propylarsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9AsO3/c1-2-3-4(5,6)7/h2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQXTZBOXCETGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[As](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9AsO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058508 | |

| Record name | 1-Propanearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | 1-Propanearsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-34-6 | |

| Record name | As-Propylarsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanearsonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylarsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanearsonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPANEARSONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL95S4LK1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Propylarsonic Acid

Established Synthetic Pathways for Propylarsonic Acid

The synthesis of this compound, like other alkylarsonic acids, is primarily achieved through well-established reactions that form a carbon-arsenic bond. These conventional methods have been the cornerstone of organoarsonate chemistry for decades.

Exploration of Novel or Green Synthesis Approaches

While conventional methods are effective, there is growing interest in developing more sustainable and environmentally benign synthetic routes. In the broader field of organoarsenic chemistry, several novel approaches are being explored. Electrochemical synthesis represents one such avenue, with studies demonstrating the possibility of oxidizing arsenic(III) oxide to arsenic acid, a key precursor, using electrochemical methods. researchgate.net

Furthermore, principles of green chemistry are being applied to arsenic compounds, such as the development of chemical recycling approaches for arsenic in certain molecules and the use of plant extracts for the synthesis of arsenic nanoparticles. researchgate.nettandfonline.com While these methods have not been specifically documented for the industrial production of this compound, they represent the direction of future research in the field, aiming to reduce hazardous waste and improve efficiency. chemrevise.org

Synthesis of this compound Precursors and Key Intermediates

The success of the synthetic pathways described above is contingent on the availability and purity of key precursors and intermediates.

For the Meyer reaction , the primary precursors are:

n-Propyl Halide: n-Propyl bromide or n-propyl chloride are the typical alkylating agents. These are readily available commercial chemicals.

Sodium Arsenite: This is not typically stored but is prepared in situ by dissolving arsenic trioxide (As₂O₃) in an aqueous solution of a strong base, such as sodium hydroxide (B78521). nih.gov

For syntheses involving Grignard reagents , the key precursors are:

n-Propylmagnesium Halide: This Grignard reagent is prepared by reacting n-propyl halide with magnesium turnings in an anhydrous solvent like diethyl ether. tandfonline.com

Arsenic Trichloride (B1173362) (AsCl₃): A common starting material in organoarsenic chemistry. tandfonline.com

The reaction of a Grignard reagent with arsenic trichloride first yields key intermediates such as propyldichloroarsine (C₃H₇AsCl₂) and dipropylchloroarsine ((C₃H₇)₂AsCl), depending on the stoichiometry. These chloroarsines are then hydrolyzed and oxidized to produce this compound or dipropylarsinic acid.

Derivatization Reactions of this compound

This compound can serve as a starting material for the synthesis of various other organoarsenic compounds. These transformations typically involve reactions at the arsonic acid functional group.

A notable chemical transformation is the biochemical methylation of n-propylarsonic acid. It has been observed that certain molds can methylate the arsenic atom, retaining the existing alkyl group, to produce compounds such as methylpropylarsinic acid. nih.govarchive.org

Another synthetic derivatization involves the reduction of the arsonic acid to the corresponding primary arsine (propylarsine, C₃H₇AsH₂) or secondary arsine. This is commonly achieved using reducing agents like zinc dust in the presence of hydrochloric acid. google.com Furthermore, the arsonic acid can be converted to its corresponding halide, such as propyldichloroarsine, by reaction with reagents like thionyl chloride or by reduction with sulfur dioxide in the presence of hydrochloric acid and a catalyst. tandfonline.com

Synthesis of Alkyl and Arylarsonic Acid Analogues

The synthetic methods used for this compound are broadly applicable to a wide range of alkyl and aryl analogues.

Alkyl Chains: The Meyer reaction has been successfully used to synthesize a variety of straight-chain alkylarsonic acids. acs.org Similarly, the Grignard route has been employed to prepare difunctional aliphatic arsenic acids with longer methylene (B1212753) chains, such as [C₈H₁₇As(O)OH]₂(CH₂)n. tandfonline.com

Aryl Derivatives: The synthesis of arylarsonic acids typically follows different routes, with the Bart reaction (diazotization) being a classic method. This involves the reaction of an aromatic diazonium salt with sodium arsenite, often catalyzed by copper salts. ijprjournals.com For example, reacting diazotized aniline (B41778) with sodium arsenite yields phenylarsonic acid. ijprjournals.com

Table 2: Examples of Arsonic Acid Analogue Synthesis

| Arsonic Acid Analogue | Synthetic Method | Key Reactants | Reference |

|---|---|---|---|

| Octadecylarsonic Acid | Meyer Reaction | 1-Bromooctadecane, Sodium Arsenite | acs.org |

| Phenylarsonic Acid | Bart Reaction | Aniline (diazotized), Sodium Arsenite, Copper Sulfate | ijprjournals.com |

| p-Chlorophenylarsonic Acid | Bart Reaction | p-Chloroaniline (diazotized), Sodium Arsenite | ijprjournals.com |

| Polymethylenebis(octylarsinic acids) | Grignard Reaction | α,ω-Dibromoalkanes, Magnesium, Arsenic Trichloride | tandfonline.com |

Stereoselective Synthesis Approaches for this compound Derivatives

Stereoselectivity is a critical consideration in modern organic synthesis, particularly for producing chiral molecules with specific biological activities. While this compound itself is achiral, stereoselective synthesis becomes relevant for its derivatives that contain chiral centers.

For instance, the synthesis of arseno-amino acid derivatives, such as S-1,3-dimercaptopropylarsen-N-tert-butyloxycarbonyl cysteine benzyl (B1604629) ester, involves coupling a this compound-derived precursor with a chiral amino acid. uni-mainz.de In this case, the chirality is derived from the cysteine molecule.

General strategies for inducing stereoselectivity in the synthesis of complex molecules, which could be applied to organoarsenic compounds, include:

Use of Chiral Auxiliaries: Attaching a chiral group to the substrate to direct the stereochemical outcome of a subsequent reaction.

Chiral Catalysis: Employing chiral catalysts, such as chiral Brønsted acids or metal complexes, to create a chiral environment that favors the formation of one stereoisomer over another. rsc.org

While specific, highly developed stereoselective methods for the synthesis of this compound derivatives are not widely reported, the principles established in broader organic synthesis provide a clear framework for future research in this area.

Chemical Modifications of the Propyl Moiety

The propyl group of this compound presents a site for targeted chemical alterations, allowing for the synthesis of derivatives with potentially modified biological activities or physicochemical properties. Research in this area has explored the introduction of various functional groups onto the propyl chain.

One area of investigation has been the synthesis of aminothis compound derivatives. For instance, studies have described the preparation of 3-ethylamino-, 3-propylamino-, 3-butylamino-, 3-benzylamino-, 3-2'-phenylethylamino-, and 3-cyclohexylamino-propylarsonic acids. oup.com These modifications introduce a nitrogen-containing functional group, which can significantly alter the polarity and coordination capabilities of the parent molecule.

The following table summarizes the synthesized aminothis compound derivatives:

| Derivative Name | Chemical Structure |

| 3-Ethylaminothis compound | C₂H₅NH(CH₂)₃AsO(OH)₂ |

| 3-Propylaminothis compound | C₃H₇NH(CH₂)₃AsO(OH)₂ |

| 3-Butylaminothis compound | C₄H₉NH(CH₂)₃AsO(OH)₂ |

| 3-Benzylaminothis compound | C₆H₅CH₂NH(CH₂)₃AsO(OH)₂ |

| 3-2'-Phenylethylaminothis compound | C₆H₅(CH₂)₂NH(CH₂)₃AsO(OH)₂ |

| 3-Cyclohexylaminothis compound | C₆H₁₁NH(CH₂)₃AsO(OH)₂ |

These synthetic efforts highlight the potential for creating a diverse library of this compound derivatives by modifying the terminal amino group with various alkyl and aryl substituents. The primary aim of such modifications is often to investigate the structure-activity relationships, particularly in the context of their effects on biological systems. oup.com

Formation of Organoarsenic Polymers and Coordination Compounds involving this compound

This compound can serve as a building block for the creation of more complex supramolecular structures, such as organoarsenic polymers and coordination compounds. The arsonic acid functional group, -AsO(OH)₂, is capable of coordinating with metal ions, acting as a ligand. purdue.edulibretexts.orglibretexts.org

The formation of coordination compounds involves the interaction of the arsonic acid with a central metal atom or ion. purdue.edulibretexts.org The oxygen atoms of the arsonic acid group can donate electron pairs to the metal center, forming coordinate bonds. The specific geometry and coordination number of the resulting complex depend on the metal ion, the stoichiometry of the reactants, and the reaction conditions. libretexts.org While the general principles of coordination chemistry apply, specific examples of coordination complexes solely involving this compound as a ligand are not extensively detailed in the provided search results. However, the ability of arsonic acids in general to form such complexes is well-established.

In the realm of polymer chemistry, this compound has been mentioned in the context of polymers containing arsenic. For example, a polymer has been described that is formed from silicic acid (H₄SiO₄), tetraethyl ester, and arsenic oxide (As₂O₃). europa.eueuropa.euenvix.co.jphonhai.com Although this specific example does not directly involve the polymerization of this compound itself, it points to the broader field of organoarsenic polymer chemistry. The bifunctional nature of this compound, with its organic propyl tail and inorganic arsonic acid head, suggests its potential as a monomer or a comonomer in the synthesis of hybrid organic-inorganic polymers. The properties of such polymers would be influenced by both the organic and the arsenic-containing moieties.

Mechanistic Investigations of this compound Formation and Conversion Reactions

Understanding the mechanisms by which this compound is formed and undergoes further chemical transformations is crucial for controlling its synthesis and predicting its reactivity.

The formation of alkylarsonic acids, including this compound, can be conceptualized through various synthetic routes. One common method involves the reaction of an appropriate alkyl halide with an arsenite salt. Mechanistically, this can be viewed as a nucleophilic attack of the arsenite on the alkyl halide.

Investigations into the conversion of arsonic acids often involve studying their reduction and subsequent reactions. For instance, the Challenger mechanism describes the biomethylation of arsenic, which involves a series of reduction and oxidative methylation steps. nih.gov While this mechanism primarily focuses on methylation, the underlying principles of reduction of the arsenic center from As(V) in the arsonic acid to As(III) are relevant. This reduction is a key step that activates the arsenic for further functionalization. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the properties and reactivity of arsonic acids. acs.org These studies can provide insights into the electronic structure, bond energies, and reaction pathways at a molecular level. For example, DFT calculations can help elucidate the mechanism of proton transfer and other elementary steps in conversion reactions. mdpi.com Mechanistic studies on related organometallic reactions, such as the rhodium-catalyzed coupling of terminal alkynes with carboxylic acids, have highlighted the importance of techniques like NMR, in-situ IR, and ESI-MS in identifying reaction intermediates and elucidating catalytic cycles. nih.gov Similar approaches could be applied to study the detailed mechanisms of this compound reactions.

Analytical Methodologies for Propylarsonic Acid and Arsenical Speciation

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of arsenic speciation analysis, enabling the physical separation of different arsenic compounds from a mixture. iaea.org The choice of chromatographic method depends on the properties of the arsenic species, such as their charge, volatility, and polarity.

High-Performance Liquid Chromatography (HPLC) for Arsenic Speciation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating non-volatile arsenic compounds dissolved in a liquid sample. wikipedia.orgopenaccessjournals.com The method involves pumping a sample mixture (the mobile phase) through a column packed with an adsorbent material (the stationary phase). wikipedia.org Different arsenic species interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and thus separating them for individual quantification. wikipedia.org

For arsenic speciation, HPLC is frequently coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive elemental detector that can measure arsenic concentrations at trace levels. acs.org This hyphenated technique, HPLC-ICP-MS, allows for the precise quantification of various arsenic species, including inorganic forms like arsenite (As(III)) and arsenate (As(V)), as well as methylated species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMAA). epa.govbrooksapplied.com

The separation can be achieved through different HPLC modes:

Anion-exchange chromatography is commonly used, separating arsenic anions based on their charge.

Reversed-phase chromatography separates compounds based on their polarity. wikipedia.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating highly polar, water-soluble compounds. wikipedia.org

Table 1: Example HPLC-ICP-MS Parameters for Arsenic Speciation

| Parameter | Description | Reference |

|---|---|---|

| Separation Mode | Anion-Exchange | brooksapplied.com |

| Column Example | Hamilton PRP-X100 | brooksapplied.com |

| Mobile Phase Example | Phosphate buffer or ammonium (B1175870) carbonate gradient | brooksapplied.com |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | acs.org |

| Typical Analytes | Arsenite (As(III)), Arsenate (As(V)), MMA, DMAA | epa.govbrooksapplied.com |

Gas Chromatography (GC) for Volatile Arsenical Derivatives

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. scione.com For many organoarsenic compounds, including propylarsonic acid, which are not naturally volatile, a chemical modification step known as derivatization is required. plos.org This process converts the non-volatile arsenic species into thermally stable and volatile derivatives that can be analyzed by GC. plos.org

Common derivatization agents include thiols like 2,3-dimercapto-1-propanol (BAL), which react with the arsenic compounds to form volatile products. nih.govnih.govresearchgate.net Once derivatized, the sample is injected into the GC, where it is vaporized and carried by a gas (the mobile phase) through a column. Separation occurs based on the different boiling points and interactions of the derivatives with the stationary phase. scione.com GC is also often coupled with mass spectrometry (GC-MS) for sensitive detection and identification of the separated compounds. plos.orgnih.govnih.gov

Table 2: Common Steps in GC-MS Analysis of Organoarsenicals

| Step | Description | Reference |

|---|---|---|

| Pre-treatment | Reduction of pentavalent arsenic species to the trivalent state. | nih.gov |

| Derivatization | Reaction with a derivatizing agent (e.g., 2,3-dimercapto-1-propanol) to create volatile derivatives. | nih.govnih.govresearchgate.net |

| Separation | Injection into a GC system for separation based on volatility and column interaction. | scione.com |

| Detection | Quantification and identification using a Mass Spectrometer (MS). | plos.orgnih.govnih.gov |

Ion Chromatography for Charged Organoarsenic Species

Ion Chromatography (IC) is a specific form of liquid chromatography that separates ionic species based on their charge interactions with a resin-based stationary phase. carleton.edudiduco.com It is particularly well-suited for the analysis of inorganic anions, cations, and low-molecular-weight organic acids, making it a primary technique for arsenic speciation. thermofisher.comunil.ch

In IC, a sample is passed through an ion-exchange column. diduco.com The charged arsenic species, such as the dissociated form of this compound, are retained on the column. An eluent solution is then used to selectively push the retained ions off the column at different rates, leading to their separation. carleton.edu Suppressed conductivity is the most common detection method, offering high sensitivity for ionic compounds. thermofisher.comunil.ch IC can effectively separate common arsenic species and provides a robust method for their quantification in various environmental samples like water. carleton.eduunil.ch

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods are analytical techniques based on measuring the amount of light absorbed by a colored compound in solution. These methods can be applied either indirectly, by using this compound as a tool to measure other substances, or directly, for the quantification of arsenic species themselves.

Application as a Reagent for Precipitation and Determination of Metal Ions (e.g., Zirconium, Tantalum)

This compound has been established as a valuable reagent in gravimetric analysis for the selective precipitation and determination of certain metal ions, notably zirconium (Zr) and tantalum (Ta). ua.edudss.go.thosti.gov This application leverages the formation of a highly insoluble precipitate between this compound and the target metal ion under specific conditions, allowing for its separation from a complex mixture.

Determination of Zirconium: n-Propylarsonic acid quantitatively precipitates zirconium from acidic solutions. rsc.orgarchive.orgscribd.com This method is effective for determining zirconium in materials like steel, as it separates zirconium from common alloying elements. rsc.org Although tin may co-precipitate, it can be removed later through volatilization. rsc.org The process typically involves dissolving the sample, adjusting the acidity, adding an aqueous solution of n-propylarsonic acid to form the precipitate, followed by digestion, filtration, and ignition to the metal oxide (ZrO₂) for weighing. rsc.orgscribd.com

Separation of Tantalum and Niobium: n-Propylarsonic acid can precipitate tantalum from hot, acidic ammonium oxalate (B1200264) solutions, while niobium remains in the solution. osti.gov This provides a method for separating these two chemically similar elements. osti.gov The resulting tantalum precipitate is then ignited to its oxide (Ta₂O₅) for gravimetric determination. ua.eduosti.gov

Table 3: Use of n-Propylarsonic Acid as a Precipitating Reagent

| Target Metal | Matrix Example | Key Separation | Reference |

|---|---|---|---|

| Zirconium (Zr) | Steel | Separates Zr from Fe and other common alloying elements. | rsc.orgcapes.gov.br |

| Tantalum (Ta) | Niobium-Tantalum mixtures | Precipitates Ta while Nb remains in solution. | osti.govdss.go.th |

Development and Validation of Colorimetric Assays for this compound

Colorimetric assays rely on a reaction that produces a colored product, where the intensity of the color is proportional to the concentration of the analyte. rsc.orgencyclopedia.pub While specific, validated colorimetric assays designed exclusively for this compound are not extensively documented in literature, the principles of colorimetry are widely applied to arsenic analysis in general. researchgate.netnih.govmdpi.com

The development of a colorimetric assay for an organoarsenic compound like this compound would typically involve:

Reaction: Identifying a reagent that reacts specifically with the arsonic acid group to produce a stable, colored chromophore. For instance, some methods for total arsenic involve the reduction of arsenic species to arsine gas, which then reacts with a color-producing agent. Another approach involves the formation of colored complexes with nanoparticles. rsc.orgencyclopedia.pub

Optimization: Standardizing reaction conditions such as pH, temperature, reagent concentration, and reaction time to ensure a reliable and repeatable color development.

Measurement: Using a spectrophotometer to measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the colored product.

Validation: Validating the method by establishing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, often by comparing results against a standard method like HPLC-ICP-MS. nih.govresearchgate.net

Recent advances in colorimetric sensing often utilize nanomaterials, where the interaction between the analyte and functionalized nanoparticles causes a measurable color change. nih.govmdpi.com Such an approach could potentially be adapted for the specific detection of this compound.

Electrochemical Detection Methods for Organoarsenic Compounds

Electrochemical (EC) methods offer a compelling alternative to traditional analytical techniques due to their high sensitivity, operational simplicity, cost-effectiveness, and potential for miniaturization and on-site applications. frontiersin.org These techniques are based on the principle that electroactive analytes, those capable of oxidation or reduction, can be detected and quantified. mdpi.com Common electrochemical methods include cyclic voltammetry (CV), anodic stripping voltammetry (ASV), and electrochemical impedance spectroscopy (EIS). frontiersin.org

The core of an electrochemical sensor is the working electrode, which can be modified with various materials to enhance its performance. For instance, nanomaterials like graphene derivatives and metallic nanoparticles are used to increase the electrode's surface area, improve electrical conductivity, and facilitate electron transfer, thereby amplifying the electrochemical signal. frontiersin.orgnih.gov

Recent research has demonstrated the successful application of electrochemical sensors for the detection of organoarsenic compounds. For example, an electrochemical immunosensor was developed for the detection of arsanilic acid, utilizing a combination of reduced graphene oxide (rGO), polyethyleneimine (PEI), and silver nanoparticles (AgNPs) to improve sensitivity. nih.gov Another study reported an electrochemical sensor for total inorganic arsenic detection using a nanocomposite of conducting polymers and functionalized graphene oxide, achieving a low detection limit of 0.12 μM. nih.gov While these examples focus on other organoarsenicals, the principles and materials can be adapted for the development of sensors for this compound. The versatility of electrochemical detectors, when coupled with separation techniques like high-performance liquid chromatography (HPLC), provides a powerful tool for the selective and sensitive analysis of various organic compounds. mdpi.com

Hyphenated Techniques for Comprehensive Arsenic Speciation (e.g., ICP-MS, GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern arsenic speciation analysis, offering unparalleled sensitivity and selectivity. nih.govresearchgate.net The choice of technique depends on the specific arsenic species and the sample matrix.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive elemental detection technique. When coupled with a separation method, it becomes a powerful tool for speciation. thermofisher.com

High-Performance Liquid Chromatography (HPLC)-ICP-MS: This is the most widely used hyphenated technique for arsenic speciation. nih.govuliege.be HPLC separates different arsenic compounds based on their interactions with a stationary phase, and the ICP-MS then detects and quantifies the arsenic in each separated fraction. nih.gov This method allows for the determination of a wide range of arsenic species, including arsenite, arsenate, monomethylarsonic acid (MMAA), and dimethylarsinic acid (DMAA). thermofisher.comuliege.be The use of sector field ICP-MS can achieve extremely low detection limits, in the range of 0.3 to 1.6 pg/g. thermofisher.com

Gas Chromatography (GC)-ICP-MS: This technique is suitable for the analysis of volatile or semi-volatile organoarsenic compounds. nih.govnumberanalytics.com Non-volatile species often require a derivatization step to make them amenable to GC analysis. nih.gov

Ion Chromatography (IC)-ICP-MS: This is another popular method, particularly for the separation of ionic arsenic species in water samples. nih.govuliege.be

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the speciation of organoarsenic compounds after a derivatization step to increase their volatility. nih.gov While effective, the detection limits for GC-MS are generally higher than those for LC-ICP-MS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) provides information on the molecular weight of the arsenic species, which can aid in the identification of unknown compounds. nih.gov It can be used alone or in conjunction with LC-ICP-MS for comprehensive speciation analysis. nih.gov

The following table summarizes the applications and characteristics of common hyphenated techniques for arsenic speciation.

| Technique | Separation Method | Detection Method | Application | Key Features |

| HPLC-ICP-MS | High-Performance Liquid Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Widely used for various arsenic species in diverse matrices. nih.govuliege.be | High sensitivity, low detection limits, robust. thermofisher.com |

| GC-ICP-MS | Gas Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Analysis of volatile or derivatized organoarsenic compounds. nih.govnumberanalytics.com | Suitable for specific volatile compounds. |

| IC-ICP-MS | Ion Chromatography | Inductively Coupled Plasma-Mass Spectrometry | Separation of ionic arsenic species in aqueous samples. nih.govuliege.be | Effective for charged arsenic species. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Speciation of organoarsenic compounds after derivatization. nih.gov | Provides structural information, higher detection limits than ICP-MS. nih.gov |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Identification of unknown arsenic species. nih.gov | Provides molecular weight information. nih.gov |

Method Validation, Detection Limits, and Quality Assurance in this compound Analysis

Ensuring the reliability and accuracy of analytical data is paramount in the analysis of this compound and other arsenic species. This is achieved through rigorous method validation and the implementation of robust quality assurance (QA) and quality control (QC) programs. researchgate.netpjoes.com

Method Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu Key performance parameters that are evaluated during method validation include:

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or by performing spike recovery experiments. europa.euich.org For example, spike recoveries for arsenic species in soil samples have been shown to be within 72% to 110%. analytik-jena.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pfigueiredo.org Acceptance criteria for precision can vary depending on the sample matrix and analyte concentration, ranging from less than 1% for pharmaceutical analysis to over 20% for environmental samples. pfigueiredo.org

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpua.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. pfigueiredo.org It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1. gtfch.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. pfigueiredo.org The LOQ is often defined as the concentration that gives a signal-to-noise ratio of 10:1. gmpua.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. pfigueiredo.org

The following table provides typical detection limits for various arsenic species using HPLC-ICP-MS.

| Arsenic Species | Detection Limit (pg/g) |

| Arsenite (As(III)) | 0.3 - 1.6 |

| Arsenate (As(V)) | 0.3 - 1.6 |

| Monomethylarsonic acid (MMAA) | 0.3 - 1.6 |

| Dimethylarsinic acid (DMAA) | 0.3 - 1.6 |

| Arsenobetaine (AsB) | 0.3 - 1.6 |

Data sourced from Thermo Fisher Scientific application report for HPLC Sector Field ICP-MS. thermofisher.com

Quality Assurance (QA) encompasses all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. In an analytical laboratory, this includes having standard operating procedures (SOPs), proper training of personnel, and participation in inter-laboratory comparison studies. pjoes.com

Quality Control (QC) refers to the operational techniques and activities used to fulfill requirements for quality. This involves the routine analysis of blanks, calibration standards, and laboratory control samples to monitor the performance of the analytical method. epa.gov For instance, in the analysis of arsenic in urine, QC measures may include analyzing a blank and control samples with known arsenic concentrations after each instrument calibration. epa.gov

The use of Certified Reference Materials (CRMs) is a crucial component of both method validation and routine QC to ensure the accuracy of the analytical data. iaea.org However, the availability of CRMs for all specific arsenic species, including this compound, in various matrices can be limited, presenting a challenge for analytical laboratories. analytik-jena.com

Environmental Biogeochemistry and Transformation of Propylarsonic Acid

Microbial Biotransformation Pathways of Organoarsenicals

Microorganisms play a crucial role in the biogeochemical cycling of arsenic, including organoarsenical compounds like propylarsinic acid. Through various enzymatic processes, these microbes can alter the chemical form of arsenic, influencing its mobility, toxicity, and fate in the environment.

Enzymatic Mechanisms of Arsenic Methylation and Demethylation

The primary enzymatic pathway for the biotransformation of inorganic arsenic involves methylation. This process is catalyzed by arsenite methyltransferase (AS3MT), an enzyme that transfers methyl groups from S-adenosyl-L-methionine (SAM) to trivalent arsenic species. ontosight.aiuniprot.orgnih.gov The methylation of arsenite (As(III)) proceeds in a stepwise manner, first forming monomethylarsonic acid (MMA), and then dimethylarsinic acid (DMA). nih.govmdpi.comnih.gov While methylation has been considered a detoxification pathway, some methylated intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are more toxic than the inorganic precursors. mdpi.comencyclopedia.pub

The process begins with the reduction of arsenate (As(V)) to arsenite (As(III)). sysrevpharm.org AS3MT then catalyzes the methylation of As(III) to form various methylated arsenic species. uniprot.org The human AS3MT enzyme, for instance, can convert arsenite into monomethylarsonic acid and subsequently into the less toxic dimethylarsinic acid. ontosight.ai

Conversely, demethylation processes can also occur, converting methylated arsenicals back to inorganic forms. For example, the demethylation of methylated arsenic species can happen during the generation of volatile arsanes in acidic conditions with a reducing agent. nih.gov

Role of Specific Microbial Genera (Bacteria, Fungi, and Yeasts) in Organoarsenic Cycling

A diverse range of microorganisms, including bacteria, fungi, and yeasts, are capable of transforming organoarsenical compounds.

Bacteria: Certain bacteria can degrade perfluoroalkyl acids (PFAAs), which are persistent environmental pollutants. nih.gov Agrobacterium tumefaciens is a bacterium that has been utilized for the genetic transformation of fungi, indicating its potential role in mediating genetic exchanges in microbial communities that could influence arsenic metabolism. nih.govresearchgate.net

Fungi: Filamentous fungi are known to be transformable using techniques like protoplast transformation, which allows for the study of their metabolic pathways, including those for organoarsenicals. amazonaws.com The mould Scopulariopsis brevicaulis has been shown to be involved in the biotransformation of organophosphines, suggesting a potential for similar activity with organoarsenicals like propylarsinic acid. tandfonline.com Agrobacterium-mediated transformation is a common method for introducing genetic material into many fungal species. nih.gov

Yeasts: Yeasts are model eukaryotic organisms for studying various cellular processes, including genetic transformation. nyu.edulangdalelab.com The yeast Saccharomyces cerevisiae has been used extensively in transformation studies, which can be applied to understand the genetic basis of arsenic metabolism. nih.gov

Production of Volatile and Non-Volatile Arsenic Metabolites from Propylarsonic Acid

The microbial transformation of propylarsinic acid can lead to the formation of both volatile and non-volatile arsenic metabolites. The methylation of inorganic arsenic can ultimately produce volatile arsines, such as dimethylarsine. epa.gov The formation of these volatile compounds is a significant pathway for the dissipation of arsenic from soil. epa.gov

Non-volatile metabolites are also produced. The methylation of arsenite, for instance, yields monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), which are less volatile than their arsine counterparts. sysrevpharm.orguzh.chmdpi.com The relative proportions of these metabolites can vary depending on the organism and environmental conditions. uzh.ch

Identification and Characterization of Microbial Enzymes Catalyzing this compound Transformations

The key enzyme identified in the methylation of arsenic is arsenite methyltransferase (AS3MT). ontosight.aiuniprot.orgnih.gov This enzyme has been purified and characterized from various sources, including rabbit liver. nih.gov Studies have shown that AS3MT can catalyze the methylation of arsenite to monomethylarsonate and further to dimethylarsinate. nih.gov The enzyme requires a thiol and S-adenosylmethionine (SAM) as a methyl donor. nih.gov

Abiotic Degradation Processes in Environmental Compartments

In addition to microbial activity, abiotic processes contribute to the transformation and degradation of propylarsinic acid in the environment.

Photodegradation Mechanisms of this compound

Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. Organoarsenicals are susceptible to photodegradation, particularly under UV irradiation. researchgate.net The rate of photolysis is influenced by factors such as the chemical speciation of the organoarsenical and the pH of the surrounding medium. researchgate.net

Studies on various organoarsenicals have shown that UV light can lead to their transformation. researchgate.net For example, the photodegradation of p-arsanilic acid is enhanced in the presence of goethite and oxalate (B1200264) under UVA light. nih.gov The process often involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which play a major role in the degradation of the organoarsenical molecule. nih.govresearchgate.net

The degradation products of photolysis can include inorganic arsenic species like arsenate (As(V)) and arsenite (As(III)). nih.gov The efficiency of photodegradation can be influenced by the presence of other substances in the environment, such as dissolved organic matter. researchgate.net

Interactive Table of Research Findings on Organoarsenical Transformation

| Process | Organism/Condition | Substrate | Key Findings | References |

| Enzymatic Methylation | Arsenite methyltransferase (AS3MT) | Arsenite (As(III)) | Catalyzes the transfer of methyl groups from SAM to As(III), producing MMA and DMA. | ontosight.aiuniprot.orgnih.gov |

| Microbial Transformation | Scopulariopsis brevicaulis (mould) | Organophosphines | Demonstrates potential for biotransformation of organoarsenicals. | tandfonline.com |

| Photodegradation | UV light (254 nm) | Arsanilic acid, Carbarsone, Nitarsone, Roxarsone | Organoarsenicals undergo photolysis, with rates dependent on pH and chemical form. | researchgate.net |

| Photodegradation | Goethite/Oxalate/UVA light | p-Arsanilic acid | Enhanced degradation efficiency, with •OH radicals playing a key role. | nih.gov |

Hydrolytic Stability and Transformation Pathways in Aqueous Systems

This compound exhibits notable stability in aqueous environments. Like other organoarsenicals, its transformation via hydrolysis—the chemical breakdown of a compound due to reaction with water—is a key process influencing its persistence. The rate of hydrolysis for arsonic acids is significantly dependent on pH and temperature. viu.caconcawe.eudata.gov Generally, hydrolysis rates increase at pH extremes (both acidic and basic) and with rising temperatures. concawe.eu

For organophosphorus esters, which share some reaction mechanism similarities, the hydrolysis product distribution is pH-dependent. viu.ca A similar dependency is expected for this compound. Under neutral conditions, this compound is relatively stable. However, under strongly acidic or alkaline conditions, the C-As bond can be cleaved, leading to the formation of inorganic arsenic and propanol. The transformation pathway can be described by first-order kinetics, where the rate constant is influenced by the concentration of hydronium or hydroxide (B78521) ions. tardigrade.innitt.edu

Detailed kinetic studies on this compound are limited, but data from analogous compounds suggest that the half-life can range from days to years depending on environmental conditions.

Oxidation-Reduction Reactions of the Arsenic Moiety

The arsenic atom in this compound exists in the pentavalent state, As(V). This oxidation state is crucial to its environmental behavior, as redox transformations can significantly alter its mobility and toxicity.

Oxidation: As this compound already contains arsenic in a high oxidation state (As(V)), it is not readily oxidized further under typical environmental conditions. However, its presence can influence other redox processes.

Reduction: The reduction of the As(V) moiety in this compound to a trivalent state, propylarsonous acid (C3H7As(OH)2), is a critical transformation step, particularly under anaerobic or reducing conditions found in some soils, sediments, and groundwater. wjec.co.ukmicrobenotes.com This reduction can be mediated by various microorganisms that use arsenate as a terminal electron acceptor in their respiration. wjec.co.uk The redox potential at which this transformation occurs is dependent on the ambient pH. mdpi.comswapinstruments.com For instance, in acidic environments (pH 4), redox potentials can be as high as +900 mV, while under basic conditions (pH 9), they can drop to -600 mV. swapinstruments.com The standard reduction potential for the As(V)/As(III) couple is a key determinant of this process. currentseparations.comwikipedia.org

The reduction is a pivotal prerequisite for subsequent methylation and volatilization. nih.gov The presence of reducing agents, such as thiols like glutathione, can facilitate the reduction of As(V) to As(III) in biological systems. nih.gov

Furthermore, interactions with naturally occurring minerals, such as manganese oxides (e.g., birnessite), can influence redox states. While manganese oxides are powerful oxidants for As(III), their reductive dissolution during this process can create new surface sites that affect the speciation and adsorption of As(V) compounds like this compound. copernicus.orgcopernicus.orgresearchgate.netnih.govfrontiersin.org

Fate and Transport Phenomena in Environmental Matrices

The movement and distribution of this compound in the environment are governed by its interactions with soil, sediment, and water. Processes such as adsorption/desorption, dissolution, and volatilization determine its concentration and form in different environmental compartments.

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility of this compound in terrestrial and aquatic systems is largely controlled by its adsorption to and desorption from soil and sediment particles. Adsorption is the process where a chemical binds to the surface of particles, while desorption is its release back into the solution phase.

The extent of adsorption is influenced by several factors, including the physicochemical properties of the soil or sediment and the chemistry of the surrounding water. Key parameters include:

Soil/Sediment Composition: The presence of clay minerals and metal oxides (iron and aluminum oxides) provides surfaces for the adsorption of arsenicals.

Organic Matter Content: Soil and sediment organic matter can either enhance or decrease adsorption depending on its nature and the system's pH. aloki.hu

pH: The pH of the soil solution is a critical factor. It affects the surface charge of the soil particles and the speciation of the this compound itself. For many arsonic acids, adsorption tends to be higher in acidic to neutral soils. aloki.hu

The adsorption behavior is often described using isotherm models, such as the Freundlich or Langmuir equations, which relate the concentration of the chemical in solution to the amount adsorbed on the solid phase at equilibrium. aloki.hu The adsorption capacity is typically quantified by a distribution coefficient (Kd) or a Freundlich coefficient (Kf). While specific data for this compound is scarce, studies on other organic arsenicals provide insight into the expected behavior.

| Soil/Sediment Property | Influence on Adsorption | Rationale |

| pH | Adsorption generally decreases as pH increases above neutral. aloki.hu | At lower pH, mineral surfaces are more positively charged, attracting the anionic arsonic acid. As pH rises, both the surface and the acid become more negatively charged, leading to repulsion. |

| Organic Carbon (OC) | Can increase or decrease adsorption. aloki.hu | Organic matter provides binding sites but can also form soluble complexes with the arsenical, increasing its mobility. aloki.hu |

| Clay & Metal Oxides | Increases adsorption. | These components have high surface areas and reactive sites for binding arsenicals. |

This table provides generalized trends based on the behavior of other organoarsenicals.

Desorption, the reverse of adsorption, determines the potential for previously bound this compound to be released back into the environment, potentially leading to groundwater contamination.

Dissolution and Speciation Dynamics in Aquatic Environments

This compound is reported to be freely soluble in water. niph.go.jp Once dissolved, its chemical form, or speciation, is highly dependent on the pH of the water. nih.gov Arsonic acids are diprotic acids, meaning they can donate two protons. For this compound (PrAsO(OH)₂), the speciation is governed by its two acid dissociation constants (pKa values). A recent study using density functional theory calculated the pKa values for this compound to be approximately 4.21 and 9.09. acs.org

This means:

In strongly acidic environments (pH < 4), the neutral, undissociated form, C₃H₇AsO(OH)₂ , will predominate.

In moderately acidic to neutral waters (pH between ~4.2 and ~9.1), the singly deprotonated anionic form, [C₃H₇AsO₂(OH)]⁻ , will be the major species. researchgate.net

In alkaline waters (pH > 9.1), the doubly deprotonated anionic form, [C₃H₇AsO₃]²⁻ , will become more significant. researchgate.net

The speciation is critical as it affects the compound's solubility, bioavailability, and interaction with solid phases like soil and sediment. nih.govresearchgate.net Anionic forms are generally more mobile in soils, as most soil particles carry a net negative charge.

Volatilization of Methylated Arsenic Species Derived from this compound

A key transformation pathway for many organoarsenic compounds in the environment is microbial methylation. nih.gov This process involves the sequential addition of methyl groups to the arsenic atom, a reaction often considered a detoxification mechanism by the microorganisms involved. nih.govfrontiersin.org The process typically requires an initial reduction of As(V) to As(III). nih.gov

Microorganisms, including various bacteria, fungi, and yeasts, can methylate arsenic compounds. asm.org While direct evidence for the methylation of this compound is limited, studies have shown that fungi can convert other alkylarsonates, such as ethylarsonate, into volatile dimethylalkylarsines. asm.org It is plausible that this compound could undergo a similar transformation pathway:

Reduction: C₃H₇AsO(OH)₂ (this compound, As(V)) is reduced to C₃H₇As(OH)₂ (propylarsonous acid, As(III)).

Methylation: Microbes, using methyl donors like S-adenosylmethionine (SAM), add methyl groups. nih.gov This could potentially form species like methylpropylarsinic acid and, subsequently, dimethylpropylarsine. nih.govasm.org

Volatilization: The resulting fully methylated arsine, likely dimethylpropylarsine ((CH₃)₂As(C₃H₇)), is a volatile gas that can be released from the soil or water into the atmosphere. nih.govasm.org

The rate of volatilization is influenced by factors such as microbial activity, temperature, organic matter content, and the presence of anaerobic conditions, which favor the necessary reduction step. nih.gov Studies on other arsenicals have shown that volatilization from soil can range from a small fraction to over 60% of the initial amount, depending on the specific compound and environmental conditions. nih.gov

Ecological Implications of this compound Transformations in the Environment

The various transformation pathways of this compound have significant ecological consequences. The mobility, bioavailability, and toxicity of the arsenic species formed during these transformations can differ substantially from the parent compound.

The adsorption and desorption processes directly impact the availability of this compound to soil microorganisms and plants. epa.gov Strong adsorption can limit its bioavailability and transport, effectively sequestering it in the soil or sediment matrix. epa.gov Conversely, desorption can release it into groundwater or surface water, increasing its potential for wider environmental distribution and exposure to aquatic organisms. concawe.eu

The dissolution and speciation in aquatic systems determine how aquatic life is exposed. The pH-dependent charge of the molecule influences its interaction with biological membranes. Changes in water chemistry, such as acidification from acid rain, could alter the speciation of this compound, potentially increasing its bioavailability and toxicity to aquatic ecosystems. epa.gov

The oxidation-reduction reactions are particularly critical. The reduction of pentavalent this compound to its trivalent analogue, propylarsonous acid, is a key concern as trivalent arsenicals are generally more toxic and mobile than their pentavalent counterparts.

Finally, volatilization via microbial methylation represents a pathway for the transport of arsenic from soil and water into the atmosphere. nih.gov While this may remove arsenic from a localized terrestrial or aquatic environment, it contributes to the global atmospheric cycling of arsenic, which can be redeposited elsewhere. nih.govfrontiersin.org The methylated arsine gases produced are also toxic. nih.gov Therefore, each transformation step realigns the potential ecological risk associated with the initial presence of this compound in the environment.

Computational and Theoretical Investigations of Propylarsonic Acid

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the molecular properties of propylarsonic acid. These computational methods provide insights into the geometric and electronic structure, as well as spectroscopic parameters that are often difficult to determine experimentally.

DFT studies on related arsonic acids have been performed to calculate properties like pKa values, which are crucial for understanding their reactivity in different environments. researchgate.net These studies often employ various basis sets, such as 6-31G(d), 6-31+G(d), 6-311++G(d,p), and 6-311++G(2d,2p), in conjunction with a computational method like B3LYP to achieve results that are in good agreement with experimental values. researchgate.net While specific DFT data for the geometric and electronic structure of this compound is not detailed in the provided search results, the methodologies applied to other arsonic acids are directly applicable.

A study on various arsonic acids highlighted that the nature of the substituent group affects the acid's strength, with electron-withdrawing groups lowering the pKa and electron-releasing groups increasing it. researchgate.net This principle suggests that the propyl group in this compound, being an electron-donating group, would influence its electronic structure and reactivity.

Table 1: Crystal and Molecular Structure Data for n-Propylarsonic Acid

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 14.561(4) |

| b (Å) | 11.024(4) |

| c (Å) | 7.692(3) |

| Molecules/Unit Cell | 8 |

| As-O(1) (Å) | 1.708(5) |

| As-O(2) (Å) | 1.719(5) |

| As-O(3) (Å) | 1.652(4) |

| Data from single-crystal X-ray diffraction studies. researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are instrumental in determining spectroscopic parameters. For radical species derived from this compound, Electron Spin Resonance (ESR) spectroscopy combined with ab initio calculations can provide detailed information about their electronic structure.

When n-propylarsonic acid is exposed to gamma rays at 77 K, it forms radical species. researchgate.net The ESR spectra of these radicals show features that are assigned to hyperfine coupling to the 75As nucleus. researchgate.net Ab initio molecular orbital calculations have been performed on related arsonates to correlate their electronic properties with reactivity, such as in oxygen exchange reactions. oup.com For instance, MO calculations using the STO-3G* basis set have been used to optimize the geometries of arsonates and to understand the influence of alkyl substituents on their reactivity. oup.com

While specific ab initio calculations of hyperfine couplings and g-factors for this compound radicals were not found in the search results, the methodology is well-established. Such calculations would involve optimizing the geometry of the radical and then computing the interaction between the unpaired electron's spin and the nuclear spins of nearby atoms (hyperfine coupling) and the interaction of the electron's magnetic moment with an external magnetic field (g-factor).

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Prediction of Physicochemical Parameters

The prediction of physicochemical parameters, such as pKa and solvation behavior, is crucial for understanding the environmental fate and reactivity of this compound.

The pKa value, which indicates the acidity of a compound, is a critical parameter. Various computational methods are employed to predict the pKa of arsonic acids. acs.org Knowing these values helps in designing strategies for their bioremediation. chemrxiv.org

Direct Thermodynamic Cycles: This method involves calculating the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution. DFT calculations are often used for the gas-phase energies, while a solvation model is used for the solution-phase energies. researchgate.net An isodesmic reaction scheme with a polarized continuum model (PCM) of solvation has been used to calculate the relative pKa values of various arsonic acids with good accuracy. researchgate.net

Machine Learning Approaches: Support Vector Machines (SVM) have been used to predict the pKa values of arsonic acids. acs.orgjoaquinbarroso.com This approach involves training a model on a dataset of known arsonic acids and their experimental pKa values, using a large number of molecular descriptors. joaquinbarroso.com

Multivariate Regression Analysis: This statistical method can be used to build a predictive model for pKa based on various calculated molecular descriptors.

Maximum Surface Potential (VS,max): This DFT-based method correlates the maximum electrostatic potential on the surface of the acidic hydrogen atoms with the experimental pKa values. acs.orgjoaquinbarroso.com While it has shown some success, it is not always the most accurate method for arsonic acids. joaquinbarroso.com

A comparative analysis of different methods for a set of 35 arsonic acids found that a model based on the atomic charges of the oxygen atoms in the anionic state, calculated with a CPCM solvation model, provided the best correlation with experimental pKa values. joaquinbarroso.com

Table 2: Experimental pKa Values for this compound

| pKa1 | pKa2 | Temperature (°C) |

| 4.21 | 9.09 | 18 |

| Data from various sources. karazin.ua |

Solvation models are essential for predicting how a chemical will behave in the environment, particularly in aqueous systems. The Polarized Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly used in conjunction with DFT calculations to model the effects of a solvent on the structure, energy, and properties of a molecule. researchgate.netchemrxiv.org

These models have been used in the pKa prediction of arsonic acids to calculate the free energy of solvation for both the neutral acid and its conjugate base. researchgate.net The choice of solvation model can significantly impact the accuracy of the predicted properties. For instance, a study on arsonic acids adapted a benchmark using the CPCM solvation model to calculate NPA charges for pKa prediction. joaquinbarroso.com Understanding the solvation of this compound is key to predicting its mobility and partitioning in soil and water.

pKa Prediction Methodologies (e.g., Direct Thermodynamic Cycles, Machine Learning Approaches, Multivariate Regression Analysis, Maximum Surface Potential)

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment.

While specific MD simulation studies focused solely on this compound were not identified in the search results, the methodology is widely applied to organic molecules. For this compound, MD simulations could be used to:

Explore the different conformations (shapes) the molecule can adopt due to the rotation around its single bonds.

Study how the propyl chain interacts with water molecules in an aqueous solution.

Investigate the stability of potential complexes between this compound and metal ions.

Conformational analysis, which can be a part of MD simulations or performed using other computational techniques, is important for understanding how the shape of this compound might influence its biological activity or its binding to environmental surfaces. Electron spin resonance has been used for the conformational analysis of free radicals, including those derived from organophosphorus compounds, which is a related field of study. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling (e.g., Radiolysis, Degradation Pathways)

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms of organoarsenic compounds like this compound, particularly in processes such as radiolysis and environmental degradation. While specific, in-depth computational studies on the complete degradation pathways of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on similar compounds and general computational chemistry approaches.

Radiolysis Mechanisms:

Radiolysis involves the chemical decomposition of a substance by ionizing radiation. In aqueous environments, the radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e aq−), and hydrogen atoms (•H). mdpi.com These species can then react with dissolved substances like this compound, initiating their degradation.

Computational studies, often in conjunction with experimental techniques like electron spin resonance (ESR) spectroscopy, can help identify the radical species formed upon irradiation. For instance, studies on the radiolysis of n-propylarsonic acid have utilized ESR to characterize the resulting arsenic-centered radicals. researchgate.net Exposure of n-PrAsO(OH)2 to gamma rays at 77°K resulted in radical species with ESR spectra indicating hyperfine coupling to the 75As nucleus, suggesting the formation of specific radical adducts. researchgate.net

Theoretical modeling can complement these experimental findings by:

Calculating the electronic structure of the parent molecule and potential radical intermediates.

Simulating the reaction pathways of the primary radicals with this compound to determine the most likely sites of attack.

Predicting the geometries and energetic stabilities of the resulting radical species, which can be correlated with experimental ESR data.

The degradation of organic molecules initiated by radicals often proceeds through hydrogen abstraction or addition reactions. For this compound, computational models could predict whether the propyl chain or the arsonic acid group is the more favorable site for radical attack.

Degradation Pathways:

Beyond the initial radical formation, computational chemistry can model the subsequent steps in the degradation pathway. nih.gov This involves mapping the potential energy surface of the reacting system to identify transition states and intermediate products. smu.edu For this compound, this could involve modeling:

Oxidation of the arsenic center: The As(V) in this compound can potentially be reduced to As(III) species, which have different toxicity and mobility.

Cleavage of the carbon-arsenic bond: This is a critical step in the detoxification of organoarsenic compounds, leading to the formation of inorganic arsenic and an organic propyl fragment.

Transformation of the propyl group: The aliphatic chain can undergo oxidation, leading to the formation of various oxygenated organic compounds.

While detailed, specific pathways for this compound are not readily found, the general approach would involve using quantum mechanical methods to calculate the reaction energies and activation barriers for these potential degradation steps. mdpi.com

| Modeling Technique | Application in this compound Degradation |

| Density Functional Theory (DFT) | Calculating the electronic structure, geometry, and energies of reactants, intermediates, and products. |

| Ab initio methods | Providing high-accuracy benchmark calculations for key reaction steps. mckgroup.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in a solvent environment to account for the effects of water molecules. diva-portal.org |

| Reaction Path Following | Identifying the minimum energy path from reactants to products, revealing the detailed mechanism. smu.edu |

Development of Predictive Models for Organoarsenic Speciation and Behavior

Predictive modeling is crucial for understanding the environmental fate and transport of organoarsenic compounds like this compound. These models aim to predict how the compound will exist in different chemical forms (speciation) and how it will behave under various environmental conditions.

Predicting Acid-Base Speciation:

The speciation of this compound is highly dependent on the pH of the surrounding medium due to the acidic protons on the arsonic acid group. Computational chemistry, particularly Density Functional Theory (DFT), has been employed to predict the acid dissociation constants (pKa) of arsonic acids. acs.org Accurate pKa prediction is essential as the charge state of the molecule influences its solubility, mobility, and interaction with soil and sediment particles.

A comparative analysis of different computational methods has been conducted for a series of arsonic acids, including this compound. acs.org These studies involve calculating the Gibbs free energy of the acid and its conjugate base in both the gas phase and in solution, often using an implicit solvation model. acs.org

Below is a table summarizing the computationally predicted pKa values for this compound using a specific DFT method, compared to experimental values.

| Compound | pKa1 (Experimental) | pKa1 (Predicted) | pKa2 (Experimental) | pKa2 (Predicted) |

| This compound | 4.21 | 2.11 | 9.09 | 2.11 |

Table based on data from a comparative analysis of pKa predictions for arsonic acids. acs.org

The development of these predictive models involves benchmarking different computational levels of theory and solvation models against experimental data to identify the most accurate and efficient methods. acs.org

Modeling Environmental Behavior:

Beyond speciation, predictive models can be developed to understand the broader environmental behavior of this compound. This can include:

Adsorption to mineral surfaces: Computational models can simulate the interaction of different this compound species with common soil minerals like iron oxides and clays. These models can predict the strength of adsorption and the geometry of the surface complexes, which are key parameters for transport modeling.

Complexation with metal ions: this compound can form complexes with various metal ions present in the environment. Theoretical models can predict the stability and structure of these complexes, which can affect the mobility and bioavailability of both the arsenic and the metal.

Biodegradation potential: While challenging, computational models can provide insights into the potential for microbial degradation. By calculating the thermodynamic favorability of potential metabolic reactions, these models can help to screen for likely biodegradation pathways.

Future Research Directions and Emerging Trends in Propylarsonic Acid Research

Integration of Advanced Analytical Techniques for Enhanced Detection and Speciation

A critical direction for future research lies in the continued development and integration of highly sensitive and specific analytical techniques. The accurate determination of propylarsonic acid in complex matrices is fundamental to understanding its environmental fate and biological interactions. While traditional methods have provided a foundational understanding, the trend is moving towards more sophisticated approaches.

Future research will likely focus on the refinement of hyphenated analytical systems. Techniques combining high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS) are becoming the gold standard for arsenic speciation. The evolution of these methods will involve the development of novel stationary phases for HPLC that can achieve better separation of a wider range of organoarsenicals, including this compound and its potential metabolites. Furthermore, the use of tandem mass spectrometry (MS/MS) following ICP-MS can provide structural information, aiding in the unambiguous identification of novel arsenic compounds in environmental and biological samples.

Another promising area is the application of high-resolution mass spectrometry (HRMS), which offers superior mass accuracy and resolution, enabling the differentiation of this compound from other compounds with similar nominal masses. The development of portable and field-deployable analytical systems for on-site detection and speciation of arsenic compounds is also an emerging trend that will facilitate rapid environmental monitoring and risk assessment.

High-Throughput Screening for Novel Microbial Degraders and Enzymes

The bioremediation of arsenic-contaminated sites is an area of significant research interest, and microorganisms play a crucial role in the transformation and detoxification of arsenic species. While the microbial methylation of inorganic arsenic to compounds like methylarsonic acid and dimethylarsinic acid is well-documented, the biological degradation pathways of alkylarsonic acids such as this compound are less understood. nih.gov

Future research will increasingly utilize high-throughput screening (HTS) methodologies to rapidly identify novel microorganisms and enzymes capable of degrading this compound. This can be achieved through the use of culture-based HTS assays where environmental samples are screened for their ability to grow in the presence of this compound as a sole carbon or arsenic source.

Furthermore, function-based metagenomic approaches are a powerful tool for discovering novel enzymes without the need for culturing microorganisms. This involves constructing metagenomic libraries from environmental DNA and screening them for clones that exhibit the desired enzymatic activity towards this compound. The identification of such enzymes will not only elucidate the biochemical pathways of this compound degradation but also pave the way for the development of engineered microorganisms or enzymatic systems for bioremediation applications.

Development of Sustainable and Atom-Economical Synthetic Routes

The synthesis of organoarsenic compounds, including this compound, has traditionally relied on methods that may not be environmentally friendly or efficient. A significant future research direction is the development of sustainable and atom-economical synthetic routes to these compounds. This aligns with the broader principles of green chemistry, which aim to minimize waste and energy consumption in chemical processes.

Research in this area will likely focus on the development of novel catalytic systems for the formation of the carbon-arsenic bond. This could involve exploring the use of transition metal catalysts to facilitate the direct arsenation of propyl-containing substrates, thereby avoiding the use of stoichiometric and often hazardous reagents. The goal is to develop synthetic methods with high yields and selectivity, where the majority of the atoms from the reactants are incorporated into the final product, a concept known as atom economy.

Moreover, the use of alternative and greener reaction media, such as water or ionic liquids, in place of volatile organic solvents, will be a key aspect of developing more sustainable synthetic protocols for this compound and other organoarsenicals.